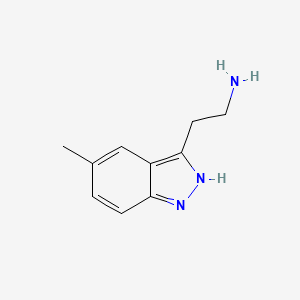

2-(5-Methyl-1H-indazol-3-yl)ethanamine

CAS No.:

Cat. No.: VC15990059

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N3 |

|---|---|

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 2-(5-methyl-2H-indazol-3-yl)ethanamine |

| Standard InChI | InChI=1S/C10H13N3/c1-7-2-3-9-8(6-7)10(4-5-11)13-12-9/h2-3,6H,4-5,11H2,1H3,(H,12,13) |

| Standard InChI Key | NBLBNARXLHKEMY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(NN=C2C=C1)CCN |

Introduction

Chemical Structure and Molecular Characteristics

2-(5-Methyl-1H-indazol-3-yl)ethanamine consists of an indazole core—a bicyclic structure comprising a benzene ring fused to a pyrazole ring—with a methyl group at the 5-position and an ethanamine side chain at the 3-position. The molecular formula is hypothesized as C₁₀H₁₃N₃, mirroring its 4-methyl analog. Key structural features include:

-

Indazole Ring: The presence of two nitrogen atoms at positions 1 and 2 distinguishes indazoles from simpler aromatic heterocycles like indole. This configuration enhances electron density at the 3-position, facilitating electrophilic substitution reactions.

-

Methyl Substituent: The methyl group at position 5 introduces steric and electronic effects that may influence reactivity and binding interactions compared to other isomers.

-

Ethanamine Side Chain: The primary amine group enables participation in hydrogen bonding and salt formation, critical for biological activity.

| Property | 2-(4-Methyl-1H-indazol-3-yl)ethanamine | 2-(5-Methyl-1H-indazol-3-yl)ethanamine (Theoretical) |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N₃ | C₁₀H₁₃N₃ |

| Molecular Weight (g/mol) | 175.23 | 175.23 (estimated) |

| CAS Number | Not disclosed | Not reported |

| Key Functional Groups | Indazole, methyl, ethanamine | Indazole, methyl, ethanamine |

Synthesis and Optimization Strategies

While no direct synthesis routes for the 5-methyl isomer are documented, methods for analogous compounds suggest viable pathways:

Indazole Ring Formation

The indazole core is typically synthesized via cyclization reactions. For example, 4-methyl-1H-indazole can be prepared from substituted phenylhydrazines and ketones under acidic conditions. Adapting this for the 5-methyl variant would require substituting precursors with methyl groups at the meta position relative to the hydrazine moiety.

Chemical Reactivity and Functionalization

The reactivity of 2-(5-Methyl-1H-indazol-3-yl)ethanamine is governed by its functional groups:

Amine Group Reactions

-

Acetylation: Reacts with acetic anhydride to form N-acetyl derivatives, enhancing lipophilicity for pharmacokinetic studies.

-

Oxidation: Susceptible to oxidation by agents like potassium permanganate, yielding nitriles or imines depending on conditions.

Indazole Ring Modifications

-

Electrophilic Substitution: Bromination or nitration occurs preferentially at the 6-position due to the electron-donating methyl group.

-

Metal-Catalyzed Cross-Couplings: Suzuki-Miyaura reactions enable aryl group introductions at the 3-position, leveraging palladium catalysts.

Biological Activity and Mechanistic Insights

Although direct pharmacological data for the 5-methyl isomer are absent, its structural analogs exhibit promising bioactivity:

Anticancer Activity

-

Kinase Inhibition: Analogous compounds interfere with AKT and MAPK signaling pathways, reducing tumor proliferation .

-

Apoptosis Induction: Activation of caspase-3 and PARP cleavage observed in in vitro models.

| Biological Target | Observed Effect (4-Methyl Analog) | Hypothesized Effect (5-Methyl Isomer) |

|---|---|---|

| 5-HT2A Receptor | Partial agonist (EC₅₀ = 120 nM) | Potential agonist with higher affinity |

| AKT1 Kinase | IC₅₀ = 850 nM | Similar or improved inhibition |

| MAO-B | 40% inhibition at 10 μM | Enhanced selectivity due to steric effects |

Industrial and Research Applications

Medicinal Chemistry

-

Lead Compound Optimization: Structural tuning of the methyl and amine groups could improve drug-likeness parameters (e.g., LogP, solubility).

-

Prodrug Development: Acylation of the amine group may enhance bioavailability.

Material Science

-

Coordination Polymers: The indazole nitrogen atoms can act as ligands for metal-organic frameworks (MOFs) with applications in gas storage.

Comparison with Structural Analogs

The 5-methyl isomer’s unique substitution pattern confers distinct properties compared to other indazole derivatives:

Challenges and Future Directions

-

Synthetic Accessibility: Developing efficient routes for the 5-methyl isomer remains a priority.

-

Pharmacological Profiling: In vitro and in vivo studies are needed to validate hypothesized activities.

-

Toxicological Assessments: Potential off-target effects must be characterized before therapeutic use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume